

What are the properties of 4-Bromo-2,5-dimethylphenylboronic acid

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Compound of Interest

Compound Name:	4-Bromo-2,5-dimethylphenylboronic acid
Cat. No.:	B164600

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An In-depth Technical Guide to **4-Bromo-2,5-dimethylphenylboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **4-Bromo-2,5-dimethylphenylboronic acid**. It is intended to be a valuable resource for professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Properties

4-Bromo-2,5-dimethylphenylboronic acid is an organoboron compound that is a versatile intermediate in organic synthesis.^[1] It is a white to off-white crystalline solid.^[1] Its structure, featuring a boronic acid group, a bromine atom, and two methyl groups on a phenyl ring, makes it a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.^[1]

Physicochemical Data

The fundamental physical and chemical properties of **4-Bromo-2,5-dimethylphenylboronic acid** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀ BBrO ₂	[1] [2]
Molecular Weight	228.88 g/mol	[1] [2]
CAS Number	130870-00-7	[1] [2]
Melting Point	194-202 °C	[3] [4]
Boiling Point	350.3 ± 52.0 °C at 760 mmHg	[3]
Appearance	Solid	
Purity	98%	
InChI	1S/C8H10BBrO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3	[1]
InChIKey	FUVZURQKCDUKIR-UHFFFAOYSA-N	
SMILES	Cc1cc(c(C)cc1B(O)O)Br	[1]

Safety Information

The compound is classified with the GHS07 pictogram, indicating it can be harmful.

Hazard Statements	Precautionary Codes	Signal Word
H315, H319, H335	P261, P305+P351+P338	Warning

Spectroscopic Data

While a comprehensive, experimentally verified dataset for **4-Bromo-2,5-dimethylphenylboronic acid** is not readily available in public databases, this section presents the expected spectral data based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (Expected)	¹³ C NMR (Expected)
Chemical Shift (ppm)	Chemical Shift (ppm)
~7.8 (s, 1H, Ar-H)	~142 (Ar-C)
~7.5 (s, 1H, Ar-H)	~138 (Ar-C)
~8.0 (s, 2H, B(OH) ₂)	~135 (Ar-C)
~2.4 (s, 3H, CH ₃)	~132 (Ar-C-Br)
~2.2 (s, 3H, CH ₃)	~130 (Ar-C)
~125 (Ar-C-B)	
~22 (CH ₃)	
~20 (CH ₃)	

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Broad, Strong	O-H stretch (boronic acid dimer)
3050-3000	Medium	Ar C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (CH ₃)
~1600, ~1480	Medium-Strong	Ar C=C stretch
~1350	Strong	B-O stretch
~1020	Strong	B-OH bend
~700	Strong	C-Br stretch

Mass Spectrometry (MS)

Parameter	Value
Molecular Formula	C ₈ H ₁₀ BBrO ₂
Exact Mass	227.99573 u
Expected [M+H] ⁺	229.00301
Expected [M-H] ⁻	226.98845

Experimental Protocols

The primary application of **4-Bromo-2,5-dimethylphenylboronic acid** is in Suzuki-Miyaura cross-coupling reactions.[\[1\]](#) The efficiency of this reaction is highly dependent on parameters such as the choice of solvent and base.[\[5\]](#)[\[6\]](#)

Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of **4-Bromo-2,5-dimethylphenylboronic acid** with an aryl halide.

Materials:

- **4-Bromo-2,5-dimethylphenylboronic acid** (1.2 equivalents)
- Aryl halide or triflate (1.0 equivalent)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[[6](#)][[7](#)]
- Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)[[6](#)]
- Solvent (e.g., 1,4-dioxane/water, toluene/water)[[5](#)][[6](#)]
- Inert gas (Nitrogen or Argon)
- Schlenk flask or round-bottom flask with condenser
- Magnetic stirrer and heating mantle

Procedure:

- To a Schlenk flask under an inert atmosphere, add **4-Bromo-2,5-dimethylphenylboronic acid**, the aryl halide, and the base.[5]
- Add the palladium catalyst to the flask.[5]
- Evacuate and backfill the flask with an inert gas three times.[6]
- Add the chosen solvent and degassed water (if applicable) via syringe. A typical solvent ratio is 4:1 (organic:water).[5][6]
- Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. [5]
- Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours.[6][8]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
- After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[6][7]
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6][7]
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[6][7]

Spectroscopic Analysis

The following are generalized protocols for acquiring spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). To avoid the formation of boroxines (cyclic anhydrides), using a solvent like DMSO-d₆ that can disrupt hydrogen bonding is often beneficial. Transfer the solution to a 5 mm NMR tube.[9]

- ^1H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher field NMR spectrometer. Acquire 16-64 scans with a relaxation delay of 1-2 seconds.[9]
- ^{13}C NMR Acquisition: Use a standard proton-decoupled pulse program. Acquire 1024 or more scans with a relaxation delay of 2-5 seconds.[9]

Infrared (IR) Spectroscopy:

- Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[9]
- Spectrum Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer to collect the spectrum in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal should be collected first.[9]

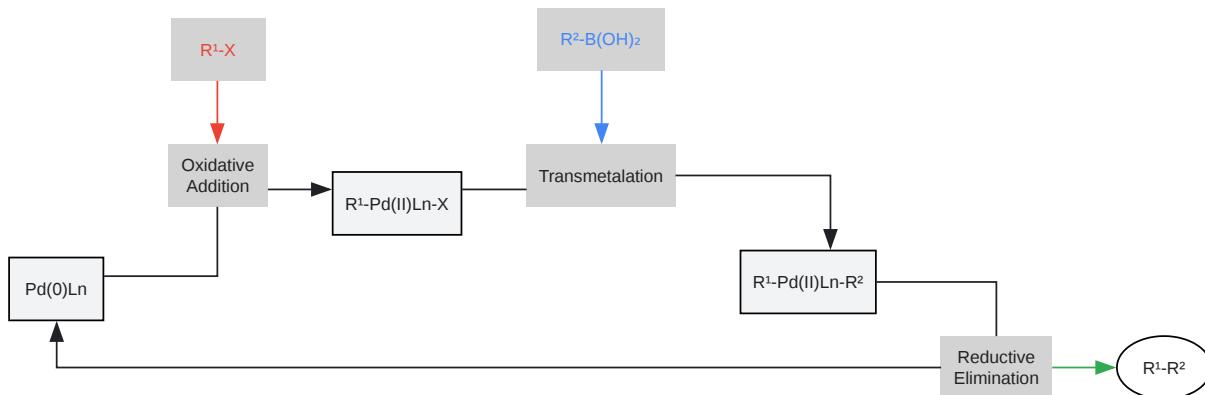
Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9]
- Spectrum Acquisition: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source. Acquire spectra in both positive and negative ion modes to observe $[\text{M}+\text{H}]^+$ and $[\text{M}-\text{H}]^-$ ions.[9]

Diagrams and Workflows

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

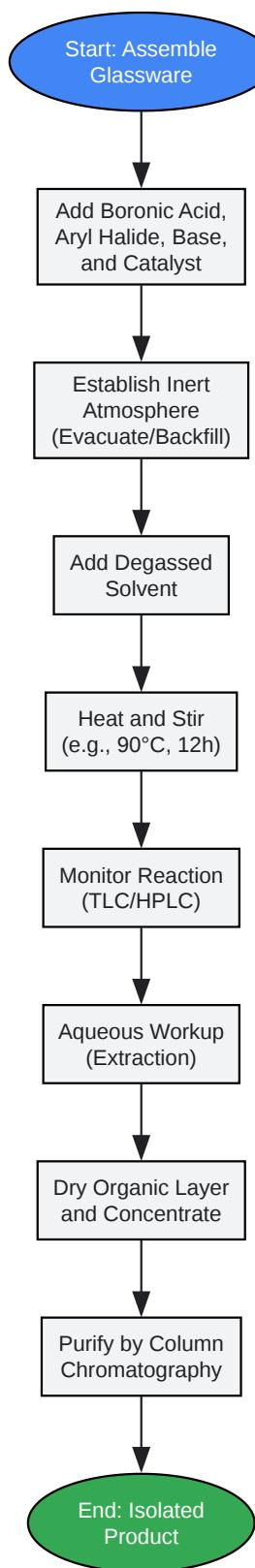


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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

A generalized workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.

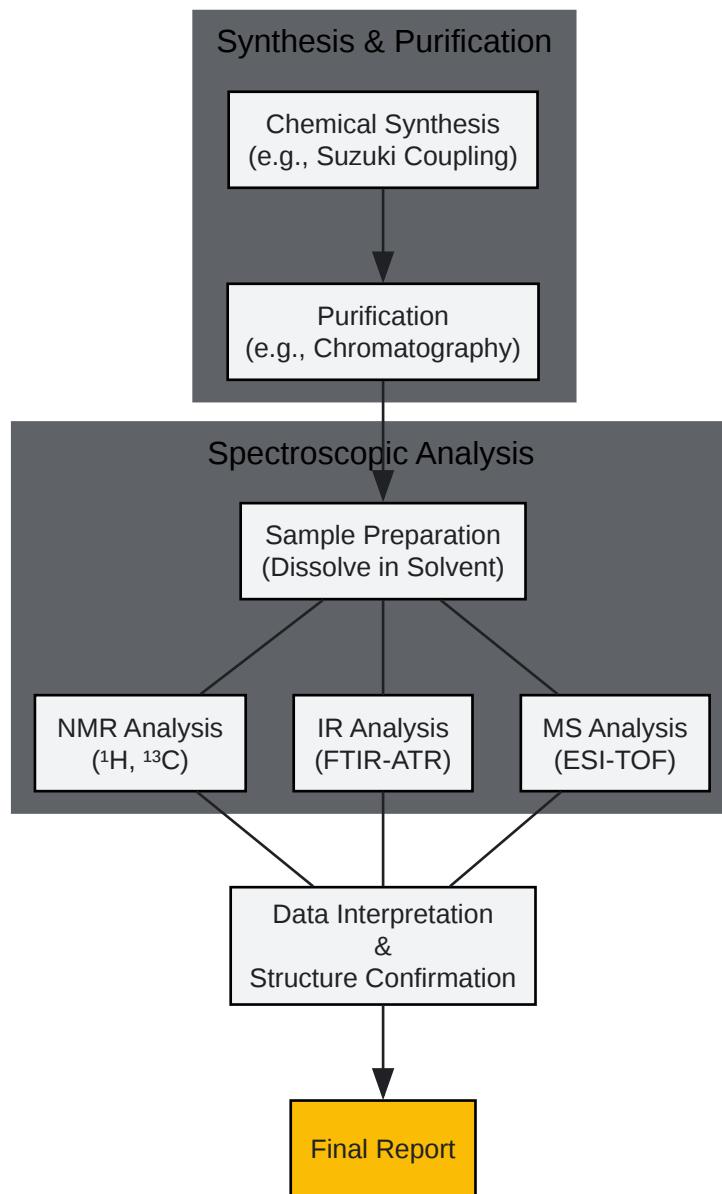


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Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Workflow for Synthesis and Spectroscopic Characterization

This diagram illustrates a generalized workflow for the synthesis and subsequent spectroscopic analysis of a chemical compound.



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Caption: Workflow for synthesis and spectroscopic characterization.

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